molecular formula C11H10N4O2S B2927926 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole CAS No. 725704-59-6

6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B2927926
CAS No.: 725704-59-6
M. Wt: 262.29
InChI Key: OLKUVDRWIDXPKM-UHFFFAOYSA-N
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Description

6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that features a unique fusion of thiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazolo[2,3-c][1,2,4]triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

    Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or alkylating agents.

    Cycloaddition: Azides and alkynes under copper-catalyzed conditions.

Major Products Formed

    Reduction: 6-Methyl-3-(3-aminophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cycloaddition: Fused heterocyclic compounds with enhanced biological activity.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-3-(3-nitrophenyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-7-6-14-10(12-13-11(14)18-7)8-3-2-4-9(5-8)15(16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUVDRWIDXPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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